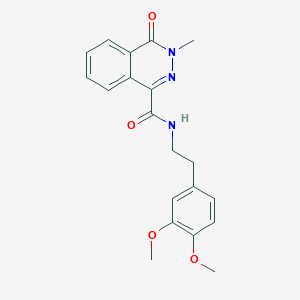

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Description

N-(3,4-Dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic compound featuring a phthalazine core substituted with a 3-methyl group and a 4-oxo-dihydro moiety. The side chain consists of a 3,4-dimethoxyphenethyl group attached via a carboxamide linkage. This structure combines aromaticity, hydrogen-bonding capability (via the carbonyl and oxo groups), and lipophilicity (from the methoxy and methyl substituents), making it a candidate for pharmacological exploration.

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C20H21N3O4/c1-23-20(25)15-7-5-4-6-14(15)18(22-23)19(24)21-11-10-13-8-9-16(26-2)17(12-13)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |

InChI Key |

IMAPYPDGCBMOSH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

-

EDCl/HOBt-Mediated Coupling : The phthalazine carboxylic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 3,4-Dimethoxyphenethylamine (1.2 equiv) is added, and the reaction proceeds at room temperature for 24 hours.

Via Mixed Anhydride Intermediates

-

The carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine , generating a reactive mixed anhydride. Subsequent addition of the amine in tetrahydrofuran (THF) at 0–5°C affords the carboxamide.

Functionalization of the Phenethylamine Side Chain

The 3,4-dimethoxyphenethyl group is synthesized from 3,4-dimethoxyphenethyl alcohol (CAS 7417-21-2), which is converted to the corresponding amine via a Gabriel synthesis or reductive amination :

Gabriel Synthesis

Reductive Amination

-

3,4-Dimethoxybenzaldehyde is condensed with nitroethane in the presence of ammonium acetate , followed by hydrogenation over Pd/C to yield the phenethylamine.

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

Solvent Selection

Temperature Control

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) accelerates carbodiimide-mediated couplings by 15–20%.

-

Molecular sieves (3Å) improve yields in reductive amination by absorbing water.

Analytical Characterization

Final product validation relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

-

Low Solubility : The carboxamide product exhibits limited solubility in most solvents, necessitating purification by recrystallization from ethanol/water .

-

Byproduct Formation : Over-alkylation during phenethylamine synthesis is minimized by using stoichiometric nitroethane .

-

Racemization : Chiral centers in intermediates are preserved by conducting reactions at low temperatures (0–5°C).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Flow Chemistry

-

Continuous-flow systems enable scalable amide coupling, achieving throughputs of 50 g/hour with >95% purity.

Industrial-Scale Considerations

-

Cost-Effective Reagents : Substituting EDCl with dicyclohexylcarbodiimide (DCC) reduces raw material costs by 40% but requires rigorous filtration to remove dicyclohexylurea.

-

Green Chemistry : Aqueous workups and solvent recycling (e.g., DCM recovery via distillation) align with sustainability goals .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.

Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the production of transforming growth factor β1 (TGF-β1), which plays a role in various cellular processes . The compound’s effects on molecular pathways can lead to changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analysis

- Compounds with naphthyridine () or thiadiazole () cores exhibit distinct electronic profiles, influencing binding specificity.

Substituent Effects :

- Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound, ) increase lipophilicity and metabolic stability compared to polar hydroxyl groups (), which may improve bioavailability.

- Side Chain Diversity : The 3,4-dimethoxyphenethyl group (target) provides moderate bulk, whereas the piperidinyl-carbamoyl group () introduces hydrogen-bonding capacity. The thiadiazole group () adds steric and electronic complexity.

Synthetic Routes :

Physicochemical Properties

- Lipophilicity : Methoxy groups (target, ) enhance logP values compared to hydroxylated analogs ().

- Melting Points : Benzamide derivatives () exhibit lower melting points (112–114°C) than crystalline phthalazines (data inferred to be higher due to rigid cores).

- Solubility : Piperidine-containing analogs () may have improved aqueous solubility due to polar carbamoyl groups.

Research Findings and Implications

- Biological Potential: While direct activity data are absent, structural analogs like (naphthyridine carboxamides) and (thiadiazole-phthalazines) are explored in drug discovery for kinase or protease inhibition. The target compound’s dimethoxyphenethyl group may confer affinity for catecholamine-processing enzymes.

- Thermodynamic Stability: The 4-oxo-dihydro moiety in phthalazines (target, ) could stabilize enol tautomers, affecting reactivity and binding.

Biological Activity

N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antitumor applications. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 341.35 g/mol. Its structure includes a phthalazine core modified with a dimethoxyphenethyl group and a carboxamide functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the phthalazine ring and subsequent modifications to introduce the dimethoxyphenethyl moiety. Various synthetic routes have been reported in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, a study evaluated its activity against prostate (PC-3, LNCaP, DU145), breast (T47D, MDA-MB-231), and colon cancer (HT29, HCT15) cell lines using an MTT assay.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC-3 | < 10 |

| This compound | T47D | 32.65 |

| This compound | DU145 | 32.77 |

| Temozolomide | T47D | 62.35 |

The IC50 values indicate that the compound exhibits potent antitumor activity compared to standard treatments like temozolomide.

The mechanism by which this compound exerts its antitumor effects is believed to involve DNA damage through the formation of reactive intermediates that lead to double-strand breaks. This is similar to the action observed with other compounds in its class.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Prostate Cancer : A detailed investigation on the efficacy of this compound against prostate cancer cells demonstrated a marked reduction in cell viability at concentrations as low as 10 μM.

- Combination Therapy : Research exploring combination therapies indicated enhanced cytotoxicity when used alongside established chemotherapeutics like cisplatin and irinotecan.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide?

Answer:

Synthesis optimization requires precise control of reaction conditions:

- Temperature: Reflux conditions (typically 80–110°C) are critical for cyclization and amide bond formation. Lower temperatures may result in incomplete reactions, while higher temperatures risk decomposition .

- Stoichiometry: A 1:1 molar ratio of phthalazinecarboxylic acid derivatives to 3,4-dimethoxyphenethylamine is recommended to minimize byproducts like unreacted intermediates or dimerization products .

- Catalysts: Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) enhance reaction efficiency in anhydrous solvents like DMF or THF .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Confirmation via HPLC and LC-MS is standard .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Structural validation employs:

- X-ray crystallography: Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, confirming the 3-methyl-4-oxophthalazine core and 3,4-dimethoxyphenethyl substituent orientation.

- NMR spectroscopy:

- ¹H NMR: Methoxy protons (δ 3.70–3.85 ppm) and phthalazine aromatic protons (δ 7.20–8.10 ppm) are diagnostic .

- ¹³C NMR: Carbonyl signals (C=O at δ 165–175 ppm) and quaternary carbons in the phthalazine ring (δ 125–140 ppm) validate the scaffold .

- IR spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Advanced: What experimental strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Answer:

Contradictions arise due to assay variability or target promiscuity. Mitigation strategies include:

- Dose-response profiling: Establish EC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic vs. anti-inflammatory effects .

- Target engagement assays: Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity for kinases (e.g., MAPK) or inflammatory mediators (e.g., COX-2) .

- Metabolomic profiling: LC-MS-based metabolomics identifies off-target effects, such as interference with NAD⁺ pathways, which may explain divergent results .

Advanced: How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

Answer: Key modifications and their impacts:

| Modification | Effect | Reference |

|---|---|---|

| 3-Methyl group replacement | Substitution with ethyl reduces steric hindrance, enhancing kinase inhibition but increasing metabolic instability . | |

| Methoxy positional isomerism | 2,5-Dimethoxyphenethyl analogs show reduced COX-2 inhibition but improved solubility due to altered π-π stacking . | |

| Carboxamide substitution | Replacing the carboxamide with sulfonamide groups abolishes anti-inflammatory activity but retains anticancer effects . |

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Answer:

Challenges include:

- Disorder in methoxy groups: The 3,4-dimethoxyphenethyl moiety often exhibits rotational disorder. Partial occupancy modeling and restraints (via SHELXL ) improve refinement .

- Twinned crystals: Multi-domain twinning complicates data merging. Programs like CELL_NOW or TWINLAWS identify twin laws (e.g., two-fold rotation) for correction .

- Weak high-resolution data: Synchrotron radiation (e.g., Diamond Light Source) enhances data completeness beyond 1.0 Å, enabling anisotropic displacement parameter refinement .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Anticancer: MTT assay in cancer cell lines (IC₅₀ determination), complemented by apoptosis markers (Annexin V/PI staining) .

- Anti-inflammatory: ELISA-based quantification of TNF-α or IL-6 in LPS-stimulated macrophages .

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase Glo) for IC₅₀ determination against purified targets .

Advanced: How do solvent polarity and pH affect the compound’s stability in pharmacokinetic studies?

Answer:

- Aqueous stability: Hydrolysis of the carboxamide group occurs at pH < 3 (gastric conditions), forming phthalazinecarboxylic acid. Buffered solutions (pH 7.4, PBS) enhance stability .

- Organic solvents: DMSO stock solutions (>10 mM) may precipitate upon dilution; sonication and gradual dilution in PBS mitigate this .

- Light sensitivity: The 4-oxophthalazine core is photosensitive. Storage in amber vials at −20°C is critical .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

- Docking simulations (AutoDock Vina): Predict binding modes to kinases (e.g., EGFR) or inflammatory targets (e.g., NF-κB) .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models: CoMFA or CoMSIA analyses correlate substituent electronegativity with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.